![molecular formula C12H9N3 B11902767 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-61-0](/img/structure/B11902767.png)

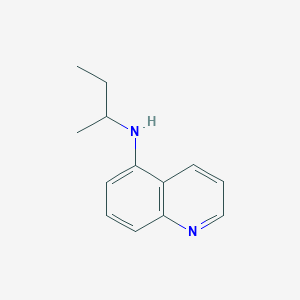

3-Methyl-[2,3'-bipyridine]-5'-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

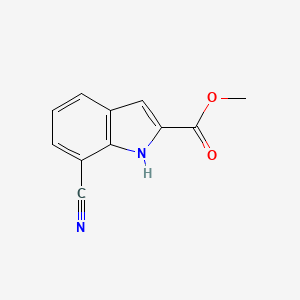

Le 3-Méthyl-[2,3’-bipyridine]-5’-carbonitrile est un composé organique hétérocyclique appartenant à la famille des bipyridines. Les bipyridines sont connues pour leurs applications étendues dans divers domaines, notamment la chimie de coordination, la catalyse et la science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 3-Méthyl-[2,3’-bipyridine]-5’-carbonitrile implique généralement le couplage de dérivés de pyridine. Les méthodes courantes comprennent :

Couplage de Suzuki : Cette méthode implique la réaction d’un acide boronique avec une halopyridine en présence d’un catalyseur au palladium.

Couplage de Stille : Cette méthode utilise un composé organoétain et une halopyridine avec un catalyseur au palladium.

Couplage de Negishi : Cette méthode implique la réaction d’un composé organozinc avec une halopyridine en présence d’un catalyseur au palladium.

Méthodes de production industrielle : La production industrielle de dérivés de bipyridine utilise souvent des réactions de couplage croisé catalysées par des métaux en raison de leur efficacité et de leur capacité à être mises à l’échelle. Le choix du catalyseur et des conditions de réaction peut avoir un impact significatif sur le rendement et la pureté du produit final .

Types de réactions :

Oxydation : Le 3-Méthyl-[2,3’-bipyridine]-5’-carbonitrile peut subir des réactions d’oxydation, souvent en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l’hydrogène gazeux en présence d’un catalyseur métallique tel que le palladium sur carbone.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrogène gazeux, palladium sur carbone.

Substitution : Hydrure de sodium, diisopropylamidure de lithium.

Principaux produits :

Oxydation : Formation de N-oxydes de pyridine.

Réduction : Formation de dérivés de bipyridine réduits.

Substitution : Formation de dérivés de bipyridine substitués.

4. Applications de la recherche scientifique

Le 3-Méthyl-[2,3’-bipyridine]-5’-carbonitrile a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination et en catalyse.

Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme élément constitutif de composés pharmaceutiques.

Industrie : Utilisé dans la synthèse de matériaux de pointe, notamment des polymères et des structures supramoléculaires.

Applications De Recherche Scientifique

3-Methyl-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.

Mécanisme D'action

Le mécanisme d’action du 3-Méthyl-[2,3’-bipyridine]-5’-carbonitrile implique son interaction avec des cibles moléculaires par coordination avec des ions métalliques. Cette coordination peut influencer diverses voies biochimiques et processus, notamment l’inhibition et l’activation des enzymes. Le groupe nitrile peut également participer à des liaisons hydrogène et à d’autres interactions non covalentes, modulant davantage son activité biologique .

Composés similaires :

2,2’-Bipyridine : Connue pour sa forte coordination avec les ions métalliques et son utilisation étendue en chimie de coordination.

4,4’-Bipyridine : Utilisée dans la synthèse des viologènes et des applications électrochimiques.

3,3’-Bipyridine : Moins utilisée en raison de l’encombrement stérique, mais reste précieuse dans certaines applications spécifiques.

Unicité : Sa capacité à subir diverses réactions chimiques et à former des complexes stables avec les ions métalliques en fait un composé polyvalent dans les applications de recherche et industrielles .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Known for its strong coordination with metal ions and extensive use in coordination chemistry.

4,4’-Bipyridine: Used in the synthesis of viologens and electrochemical applications.

3,3’-Bipyridine: Less commonly used due to steric hindrance but still valuable in specific applications.

Uniqueness: Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .

Propriétés

Numéro CAS |

1346686-61-0 |

|---|---|

Formule moléculaire |

C12H9N3 |

Poids moléculaire |

195.22 g/mol |

Nom IUPAC |

5-(3-methylpyridin-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |

Clé InChI |

IKHMYJPKOVOVSO-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=CC=C1)C2=CN=CC(=C2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)

![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)

![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)